9-Anthraceneethanol
Overview
Description
9-Anthracenemethanol is a derivative of anthracene with a hydroxymethyl group (CH2OH) attached to the 9-position . It is a colorless solid that is soluble in ordinary organic solvents .
Synthesis Analysis
The compound can be prepared by hydrogenation of 9-anthracenecarboxaldehyde . It is a versatile precursor to supramolecular assemblies .Molecular Structure Analysis
The molecular formula of 9-Anthracenemethanol is C15H12O . The InChI key is JCJNNHDZTLRSGN-UHFFFAOYSA-N .Chemical Reactions Analysis
9-Anthracenemethanol participates in ring-opening polymerization of L-lactide catalyzed by alumoxane . It undergoes proton exchange reaction with potassium tert-butoxide to yield potassium 9-anthracenemethoxide . It is also used in the Diels-Alder reactions .Physical And Chemical Properties Analysis
9-Anthracenemethanol has a molar mass of 208.260 g·mol−1 . It appears as a white solid with a melting point of 158 °C . It is soluble in ordinary organic solvents .Scientific Research Applications
Diels-Alder Reactions
- Scientific Field : Organic Chemistry
- Application Summary : 9-Anthraceneethanol is a derivative of anthracene used in Diels-Alder reactions . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
- Results or Outcomes : The outcome of a Diels-Alder reaction is a cyclohexene ring. In the case of 9-Anthraceneethanol, the specific product would depend on the dienophile used in the reaction .
Preparation of 9-anthracenylmethyl-1-piperazinecarboxylate
- Scientific Field : Organic Synthesis
- Application Summary : 9-Anthraceneethanol is used in the preparation of 9-anthracenylmethyl-1-piperazinecarboxylate . This compound is a reagent in the determination of isocyanates using High-Performance Liquid Chromatography (HPLC) .
- Methods of Application : The specific synthesis procedure would involve reacting 9-Anthraceneethanol with 1-piperazinecarboxylate under suitable conditions .
- Results or Outcomes : The result of this reaction is the formation of 9-anthracenylmethyl-1-piperazinecarboxylate .
Preparation of Lactone Derivatives
- Scientific Field : Organic Synthesis
- Application Summary : 9-Anthraceneethanol can be used in the Diels-Alder reaction with dimethylacetylene-dicarboxylate to yield lactone derivatives .
- Methods of Application : The specific synthesis procedure would involve reacting 9-Anthraceneethanol with dimethylacetylene-dicarboxylate under suitable conditions .
- Results or Outcomes : The result of this reaction is the formation of lactone derivatives .
Synthesis of Polymer-Supported Anthracene
- Scientific Field : Polymer Chemistry
- Application Summary : 9-Anthracenemethanol can be used as a starting material in the synthesis of polymer-supported anthracene, which acts as a dienophile scavenger in cycloaddition reactions .
- Methods of Application : The specific synthesis procedure would involve reacting 9-Anthraceneethanol with suitable monomers under polymerization conditions .
- Results or Outcomes : The result of this reaction is the formation of polymer-supported anthracene .
Safety And Hazards
properties
IUPAC Name |
2-anthracen-9-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11,17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMQYHQWUWCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299969 | |
Record name | 9-Anthraceneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthraceneethanol | |
CAS RN |
54060-73-0 | |
Record name | 9-Anthraceneethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Anthraceneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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